BenchChemオンラインストアへようこそ!

rel-(1S,3S)-Benazepril Hydrochloride-d5

Bioanalysis LC-MS/MS quantification Stable isotope dilution

rel-(1S,3S)-Benazepril Hydrochloride-d5 is a pentadeuterated isotopologue of the racemic (1S,3S)/(1R,3R) isomer mixture of benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor prodrug. Bearing five deuterium atoms on the terminal phenyl ring, it exhibits a molecular formula of C₂₄H₂₄D₅ClN₂O₅ and a molecular weight of 465.98 g/mol, representing a +5.03 Da mass shift relative to its unlabeled counterpart (MW 460.95).

Molecular Formula C₂₄H₂₄D₅ClN₂O₅
Molecular Weight 465.98
Cat. No. B1156346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1S,3S)-Benazepril Hydrochloride-d5
Synonyms(3S)-rel-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Hydrochloride-d5;  (R*,R*)-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Monohydr
Molecular FormulaC₂₄H₂₄D₅ClN₂O₅
Molecular Weight465.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(1S,3S)-Benazepril Hydrochloride-d5 – Deuterated Racemic ACE Inhibitor Reference Standard for Chiral Impurity Profiling and Bioanalytical LC-MS/MS


rel-(1S,3S)-Benazepril Hydrochloride-d5 is a pentadeuterated isotopologue of the racemic (1S,3S)/(1R,3R) isomer mixture of benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor prodrug . Bearing five deuterium atoms on the terminal phenyl ring, it exhibits a molecular formula of C₂₄H₂₄D₅ClN₂O₅ and a molecular weight of 465.98 g/mol, representing a +5.03 Da mass shift relative to its unlabeled counterpart (MW 460.95) . The ‘rel-(1S,3S)’ designation denotes a mixture of both (S,S) and (R,R) enantiomers, distinguishing it fundamentally from the clinically administered single-enantiomer benazepril hydrochloride (S,S-configuration, CAS 86541-74-4) and from the single-enantiomer deuterated standard Benazepril-d5 HCl (CAS 1279026-26-4) [1]. The compound is supplied as a research-grade reference material with typical chemical purity ≥95% and is categorized under stable isotope-labeled pharmaceutical impurity and metabolite standards .

Why Benazepril-d5 HCl or Unlabeled rel-(1S,3S)-Benazepril HCl Cannot Substitute for rel-(1S,3S)-Benazepril Hydrochloride-d5 in Regulated Workflows


Benazepril possesses two stereogenic centers, generating four stereoisomers; only the single (S,S)-enantiomer is approved for clinical use, whereas the (R,R) enantiomer and diastereomeric (R,S)/(S,R) forms are classified and controlled as impurities under pharmacopoeial monographs [1][2]. Substituting a deuterated single-enantiomer standard such as Benazepril-d5 HCl (CAS 1279026-26-4) for the rel-(1S,3S)-d5 racemic mixture creates a stereochemical mismatch: the single enantiomer co-elutes with only one component of the racemate on non-chiral stationary phases and cannot validate a method designed to resolve and quantify both enantiomeric impurities simultaneously [3]. Conversely, substituting the unlabeled rel-(1S,3S)-benazepril hydrochloride (CAS 88372-38-7) forfeits the +5 Da mass shift, eliminating the internal standardization capability essential for correcting matrix effects and ion suppression in LC-MS/MS quantification . The combination of defined racemic stereochemistry plus stable isotope labeling—mandated for impurity profiling of the enantiomeric pair with simultaneous mass spectrometric detection—is not replicated by any single alternative compound currently available from major reference standard suppliers [1].

rel-(1S,3S)-Benazepril Hydrochloride-d5: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Mass Spectrometric Internal Standard Capability: +5.03 Da Isotopic Mass Shift Enables Co-Eluting SIL-IS Workflows

rel-(1S,3S)-Benazepril Hydrochloride-d5 carries five deuterium atoms on the phenyl ring, producing a molecular ion mass shift of +5.03 Da (465.98 Da vs. 460.95 Da for unlabeled rel-(1S,3S)-benazepril HCl) . This 5-Da separation exceeds the minimum +3 Da threshold recommended for stable isotope-labeled internal standards (SIL-IS) to avoid isotopic interference between the analyte and IS signals in selected reaction monitoring (SRM) mode [1]. In standardized LC-MS/MS bioanalytical method validation, deuterated SIL-IS co-eluting with the analyte corrects for ion suppression/enhancement matrix effects, with studies across multiple analytes demonstrating that SIL-IS adoption reduces inter-lot precision variability from >15% CV (structural analog IS) to <5% CV [2]. While no published head-to-head study directly compares this exact compound against non-deuterated alternatives for benazepril quantification, the class-level evidence from ICH M10 bioanalytical method validation guidelines establishes that deuterated IS is the default expectation for regulatory-compliant quantitative assays [1][2].

Bioanalysis LC-MS/MS quantification Stable isotope dilution

Racemic (S,S)/(R,R) Stereochemical Composition vs. Single-Enantiomer Standards for USP/EP Impurity Method Development

The rel-(1S,3S) designation specifies that this compound is a mixture of the (S,S) and (R,R) enantiomers of benazepril . In the USP monograph for Benazepril Hydrochloride, Impurity B (the 1R,3S diastereomer) carries an acceptance limit of 0.5% and a relative retention time (RRT) of 1.5 on the prescribed Purospher STAR RP-18 endcapped column system . The (R,R) enantiomer—contained within the rel-(1S,3S) racemic mixture—is structurally analogous to the controlled impurity and can serve as a system suitability marker for verifying chromatographic resolution of the enantiomeric pair. By contrast, single-enantiomer Benazepril-d5 HCl (CAS 1279026-26-4, S,S configuration only) cannot produce the (R,R) retention time signal needed for enantiomeric impurity method validation [1]. The deuterium labeling further allows these impurity-method development activities to be performed with mass-selective detection, distinguishing the reference standard signal from endogenous API in spiked matrix studies .

Chiral impurity profiling USP monograph method Pharmacopoeial reference standard

Isotopic Purity Benchmarking: ≥95% Chemical Purity and ≥98 Atom% D Isotopic Enrichment Expectations

rel-(1S,3S)-Benazepril Hydrochloride-d5 is listed with chemical purity typically ≥95% by HPLC . For the structurally analogous single-enantiomer Benazepril-d5 HCl, vendors certify a minimum purity of ≥98% and isotopic enrichment of ≥98 atom% D . While the racemic-d5 compound's certificate of analysis must be verified lot-by-lot, the established supply chain for benazepril-d5 isotopologues indicates that isotopic enrichment <98 atom% D would risk isotopic cross-contribution in MS detection, potentially generating a signal in the analyte channel equivalent to 2% of the IS concentration—a quantitatively meaningful bias when measuring analyte concentrations at the lower limit of quantification (LLOQ; typically 0.1–0.5 ng/mL for benazepril in plasma) [1]. This establishes a minimum isotopic purity requirement of ≥98 atom% D for any deuterated benazepril standard intended for regulated bioanalysis, with the racemic-d5 variant providing the same isotopic specification benchmark as its single-enantiomer counterpart .

Isotopic enrichment Reference standard certification Quality control

Stability of Enantiomeric Composition Under Stress: Justifying the Racemic-d5 Standard for Forced Degradation Studies

Kublin et al. (2015) demonstrated that under thermal, oxidative, photolytic, and hydrolytic stress conditions applied for up to 6 weeks, the S,S-enantiomer of benazepril hydrochloride in both bulk drug substance and Lisonid tablets did not undergo stereochemical inversion to the R,R form or to diastereomeric species; only non-stereospecific chemical degradation was observed [1]. This finding has direct implications for procurement of the rel-(1S,3S)-d5 racemate: if enantio-conversion does not occur under stress, then any detection of the (R,R) enantiomer in stability samples must originate from the manufacturing process, not from on-storage degradation. The deuterated racemic standard therefore serves a dual role—it can be spiked into stress samples as a stable isotopic internal standard while its (R,R) enantiomer peak serves as a retention-time invariant marker for quantifying process-derived enantiomeric impurity against the USP 0.5% limit for related stereoisomeric impurities . In contrast, use of a single-enantiomer deuterated IS would necessitate a separate unlabeled racemic standard for the (R,R) retention time identification, doubling the reference material inventory .

Stereochemical stability Forced degradation Impurity qualification

High-Value Application Scenarios for rel-(1S,3S)-Benazepril Hydrochloride-d5 Based on Verified Differentiation Evidence


Regulatory Bioanalytical Method Development and Validation for Benazepril Pharmacokinetic Studies (ANDA/BE Submissions)

In pharmacokinetic studies supporting abbreviated new drug applications (ANDAs) or bioequivalence (BE) trials, ICH M10 mandates the use of a stable isotope-labeled internal standard wherever feasible to correct for matrix effects in LC-MS/MS quantification [1]. rel-(1S,3S)-Benazepril Hydrochloride-d5, with its +5.03 Da mass shift, fulfills this requirement for assays targeting benazepril in human plasma, where validated LLOQs of 0.1–0.5 ng/mL have been reported using deuterated IS approaches [2]. The racemic composition further ensures that if the analytical method employs a non-chiral reversed-phase column, the IS co-elutes with both enantiomeric forms of any racemized analyte, avoiding quantification bias from differential elution [3].

Pharmaceutical Impurity Profiling and USP/EP Monograph Compliance Testing of Benazepril API and Finished Dosage Forms

USP General Chapter 〈1086〉 and the benazepril hydrochloride monograph require control of stereoisomeric impurities with defined acceptance limits (Impurity B at RRT 1.5, limit 0.5%) [1]. The rel-(1S,3S)-d5 racemate serves as an ideal system suitability reference because it generates both the (S,S) main peak and the (R,R) enantiomer peak, allowing chromatographers to verify resolution between the active enantiomer and its stereoisomeric impurity in a single injection. The deuterium label enables MS confirmation of peak identity without interference from the unlabeled API during spiking experiments [2].

Forced Degradation and Stability-Indicating Method Development for Benazepril Hydrochloride Drug Products

Forced degradation studies per ICH Q1A(R2) and Q1B guidelines require demonstration that analytical methods are stability-indicating and can resolve degradation products from the API. The demonstrated stereochemical stability of benazepril—0% enantiomeric inversion observed under thermal, oxidative, photolytic, and hydrolytic stress over 6 weeks [1]—means that the (R,R) enantiomer peak of the rel-(1S,3S)-d5 standard provides a non-degrading, retention-time-stable marker for the enantiomeric impurity channel. Laboratories can spike this standard into stressed samples at known concentrations to validate enantiomeric impurity recovery, fulfilling ICH Q2(R1) accuracy requirements without the risk that the standard itself degrades during the experiment [1][2].

Clinical and Forensic Toxicology Confirmation Assays Requiring Deuterated Internal Standards for Chain-of-Custody Compliance

In clinical toxicology laboratories performing therapeutic drug monitoring of benazepril or forensic laboratories conducting post-mortem quantification, the use of a deuterated internal standard is considered best practice for definitive identification and quantification by LC-MS/MS, as recommended by the Scientific Working Group for Forensic Toxicology (SWGTOX) and the Academy of Forensic Sciences [1]. The rel-(1S,3S)-d5 compound, with its +5 Da shift, meets the mass resolution requirement for selected reaction monitoring transitions that avoid isotopic crossover [2]. Additionally, because forensic toxicology panels may encounter both pharmaceutical-grade benazepril (S,S enantiomer) and illicitly synthesized racemic material, the racemic-d5 IS ensures equivalent ionization efficiency for both enantiomeric forms, avoiding quantification bias that a single-enantiomer IS would introduce when measuring racemic analyte [3].

Quote Request

Request a Quote for rel-(1S,3S)-Benazepril Hydrochloride-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.